molecular formula C13H8F2O2 B13519888 4-(2,5-Difluorophenoxy)benzaldehyde

4-(2,5-Difluorophenoxy)benzaldehyde

Cat. No.: B13519888
M. Wt: 234.20 g/mol
InChI Key: GIOSZYCQPHXAMA-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8F2O2 and a molecular weight of 234.2 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 2,5-difluorophenoxy moiety. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-difluorophenoxy)benzaldehyde typically involves the reaction of 2,5-difluorophenol with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Difluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-Difluorophenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Difluorophenoxy)benzaldehyde is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(2,5-Difluorophenoxy)benzaldehyde, a compound with significant potential in various biological applications, has garnered attention for its unique chemical structure and biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms on the phenoxy group, which enhances its reactivity and biological interactions. The compound can be synthesized through the reaction of 2,5-difluorophenol with 4-formylbenzoic acid under specific conditions .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can interact with nucleophilic sites on proteins and enzymes. This interaction may lead to enzyme inhibition or modification of protein function. The presence of fluorine atoms is believed to influence the compound's stability and reactivity within biological systems.

Potential Mechanisms

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity.
  • Reactivity Modulation : Fluorine substitution can alter the electronic properties of the compound, enhancing its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit potent anticancer activities. For instance, studies focusing on aldehyde dehydrogenases (ALDHs), which are overexpressed in various tumors, suggest that modifications to the benzaldehyde structure can lead to selective inhibition of ALDH isoforms associated with cancer proliferation .

Table 1: Inhibitory Activity Against ALDH Isoforms

CompoundALDH1A1 IC50 (μM)ALDH1A3 IC50 (μM)ALDH3A1 IC50 (μM)
This compoundTBDTBDTBD
DEAB>200>200>200

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest potential antimicrobial effects. Compounds with similar structural motifs have been shown to possess antibacterial and antifungal activities. Further investigation into this compound's efficacy against various pathogens is warranted.

Case Studies

  • Inhibition of Tumor Growth :
    A study evaluating the effects of various benzaldehyde derivatives on prostate cancer cells demonstrated that modifications similar to those found in this compound could enhance cytotoxicity against cancer cells expressing high levels of ALDH .
  • Antimicrobial Evaluation :
    Another study assessed a series of fluorinated phenolic compounds for their antimicrobial properties. Results indicated that compounds with fluorinated phenoxy groups exhibited enhanced activity compared to their non-fluorinated counterparts .

Properties

Molecular Formula

C13H8F2O2

Molecular Weight

234.20 g/mol

IUPAC Name

4-(2,5-difluorophenoxy)benzaldehyde

InChI

InChI=1S/C13H8F2O2/c14-10-3-6-12(15)13(7-10)17-11-4-1-9(8-16)2-5-11/h1-8H

InChI Key

GIOSZYCQPHXAMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=CC(=C2)F)F

Origin of Product

United States

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